Fe(II)Tpp
Description
Properties
CAS No. |
52629-13-7 |
|---|---|
Molecular Formula |
C64H64FeN8O4 |
Molecular Weight |
1065.1 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-[10,15,20-tris[2-(2,2-dimethylpropanoylamino)phenyl]porphyrin-22,24-diid-5-yl]phenyl]propanamide;iron(2+) |
InChI |
InChI=1S/C64H66N8O4.Fe/c1-61(2,3)57(73)69-41-25-17-13-21-37(41)53-45-29-31-47(65-45)54(38-22-14-18-26-42(38)70-58(74)62(4,5)6)49-33-35-51(67-49)56(40-24-16-20-28-44(40)72-60(76)64(10,11)12)52-36-34-50(68-52)55(48-32-30-46(53)66-48)39-23-15-19-27-43(39)71-59(75)63(7,8)9;/h13-36H,1-12H3,(H6,65,66,67,68,69,70,71,72,73,74,75,76);/q;+2/p-2 |
InChI Key |
XXLDFDYKIOQXLD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)C(C)(C)C)C8=CC=CC=C8NC(=O)C(C)(C)C)C=C4)C9=CC=CC=C9NC(=O)C(C)(C)C)[N-]3.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Iron(II) tetraphenylporphyrin is typically prepared by the reaction of tetraphenylporphyrin (H2TPP) and ferrous chloride in the presence of air. The reaction can be represented as follows: [ \text{H}_2\text{TPP} + \text{FeCl}_2 + \frac{1}{4} \text{O}_2 \rightarrow \text{Fe(TPP)Cl} + \text{HCl} + \frac{1}{2} \text{H}_2\text{O} ] The chloride can be replaced with other halides and pseudohalides. Additionally, the base gives the “mu-oxo dimer”: [ 2 \text{Fe(TPP)Cl} + 2 \text{NaOH} \rightarrow [\text{Fe(TPP)}]_2 \text{O} + 2 \text{NaCl} + \text{H}_2\text{O} ] This compound is also synthesized in neutral or weakly acidic solutions containing acetate buffer, which helps in trapping trace amounts of iron(III) ions .
Chemical Reactions Analysis
Oxygen Binding Reactions
Fe(II)TPP exhibits reversible dioxygen binding behavior that varies significantly with solvent coordination properties:
Table 1: Thermodynamic Parameters for O₂ Binding
| Solvent | ΔH° (kJ/mol) | ΔS° (J/K·mol) | Rate Constant (k₁, M⁻¹s⁻¹) |
|---|---|---|---|
| EtCN | -40 ± 5 | -105 ± 23 | 5.57×10³ (183 K) |
| THF | -37.5 ± 0.4 | -109 ± 2 | - |
| CH₂Cl₂ | - | - | Forms μ-peroxo dimer |
Key findings:
-
In coordinating solvents (THF, EtCN), this compound forms a mononuclear superoxo complex [(F₈TPP)FeIII-O₂⁻] at 193 K . Stoichiometric analysis confirms 1:1 Fe:O₂ ratio .
-
Non-coordinating solvents (CH₂Cl₂, toluene) promote formation of a μ-peroxo dinuclear complex [(F₈TPP)FeIII]₂(O₂²⁻) at 193 K, identified through UV-Vis (414 nm Soret) and ²H NMR (δ 17.5 ppm pyrrole) .
-
Oxygenation kinetics show strong temperature dependence, with activation parameters ΔH‡ = 38.6 kJ/mol and ΔS‡ = 42 J/K·mol in EtCN .
CO₂ Electrochemical Reduction
This compound demonstrates remarkable catalytic activity for CO₂ reduction, with solvent medium dramatically affecting performance:
Table 2: Catalytic Performance in Different Solvents
| Condition | Turnover Frequency (s⁻¹) | Overpotential (V) |
|---|---|---|
| DMF + 1.0 M TFE | 112 @ -2.35 V | -2.06 |
| MeCN + 1.0 M TFE | 1.4×10⁶ | -1.91 |
| Optimized MeCN conditions | 7.3×10⁶ | - |
Key mechanisms:
-
In MeCN, catalysis proceeds through this compound-CO₂⁻ intermediate, enabling faster electron transfer (kET = 7.3×10⁶ s⁻¹ vs 3.2×10³ s⁻¹ in DMF) .
-
Cyclic voltammetry shows 150 mV lower onset potential in MeCN compared to DMF, attributed to stabilized Fe(II)-CO₂ adduct .
-
Bulk electrolysis confirms CO as primary product (Faradaic efficiency >90%) with H₂ as minor byproduct .
Oxygen Reduction Reaction (ORR) Mechanism
Detailed kinetic studies reveal a multi-step catalytic cycle for O₂ reduction to H₂O:
Table 3: Key Equilibrium Constants (DMF, 213 K)
| Process | Equilibrium Constant |
|---|---|
| FeIII(TPP)⁺ + e⁻ ⇌ FeII(TPP) | 1.2×10⁵ M⁻¹ |
| FeII(TPP) + O₂ ⇌ FeIII(TPP)(O₂⁻) | 8.4×10³ M⁻¹ |
Rate-determining step:
-
Protonation of FeIII(TPP)(O₂⁻) by p-toluenesulfonic acid (k = 1.8×10² M⁻¹s⁻¹ at 298 K) .
-
Global kinetic modeling shows shifting catalyst speciation during reaction:
These results demonstrate this compound's versatility in small molecule activation, with solvent coordination strength and proton donor availability serving as critical control parameters. The dramatic rate enhancements in MeCN versus DMF (66,300× for CO₂ reduction) highlight the importance of medium engineering for optimizing catalytic performance .
Scientific Research Applications
Catalysis
Fe(II)TPP is an effective catalyst for various reactions, most notably in the reduction of carbon dioxide (CO2) to carbon monoxide (CO) . Electrocatalytic CO2 reduction is a promising solution to rising CO2 levels, as it allows for energy storage while utilizing CO2 as a feedstock .
Mechanism of CO2 Reduction
- The proposed mechanism involves the initial reduction of [FeIII(TPP)]OTf to FeII(TPP) .
- [Fe(TPP)]2−, a catalytically active species, is described as an Fe(II) center antiferromagnetically coupled with a TPP4− diradical .
- The reducing equivalents are stored on the non-innocent ligand, while CO2 functionalization occurs at the metal center .
- The transformations involve two synchronized electron-transfer events: a metal-to-CO2 transfer and a ligand-to-metal electron transfer .
Oxygen Reduction Reaction (ORR)
This compound can also catalyze the oxygen reduction reaction (ORR). A kinetic and thermochemical study of the ORR catalyzed by Fe(TPP) in N,N′-dimethylformamide has been reported . The study provides a detailed view of the catalytic mechanism under different conditions, offering insights into iron porphyrin-catalyzed oxygen reduction that can enable further improvements in catalytic systems .
Oxygen Binding and Equilibria
This compound's ability to bind with oxygen has made it useful in studying oxygen-binding equilibria . Exposing a genuine this compound sample to O2 at low temperatures in DMF results in the quantitative conversion of this compound to a ferric tetra-arylporphyrin superoxide complex, FeIII(TPP) . The reversibility of O2 binding to this compound allows for the measurement of equilibrium constants, which are crucial for understanding the thermodynamics of oxygen binding .
Electronic Structure and Spectroscopy
The electronic structure of this compound has been extensively studied using various spectroscopic methods, including Mössbauer spectroscopy and UV–Vis spectroscopy . These studies have provided insights into the electronic configuration of the iron center and its interactions with the porphyrin ligand .
Spectroscopic Properties
- UV–Vis spectra of this compound complexes are obtained in methanol or dichloromethane solutions using quartz glass cuvettes .
- The electronic structure of this compound is influenced by intermolecular interactions, leading to distinct electronic structures .
Material Science
This compound has uses in material science, particularly in the creation of molecular materials and sensors . The molecule's capacity to go through reversible redox processes and its sensitivity to the surrounding environment make it ideal for use in sensor applications .
Structural Studies
Mechanism of Action
The mechanism by which iron(II) tetraphenylporphyrin exerts its effects involves the formation of metal-alkyl intermediates during catalytic cycles. These intermediates are crucial for the stability and reactivity of the compound. For example, in the reduction of carbon dioxide, the catalytically active species is a formal iron(0) porphyrin complex, which undergoes ligand-centered reduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fe(II) Cyanido Complexes
Fe(II) cyanido complexes, such as [Fe(bpy)₂(BCF)₂] and (PPN)₂[Fe(bpy)(BCF)₄], differ significantly from Fe(II)Tpp in ligand architecture and redox behavior. These complexes feature cyanide or boron-based ligands, leading to distinct coordination geometries (e.g., octahedral) and lower symmetry compared to the porphyrin macrocycle in this compound . Cyclic voltammetry studies reveal that cyanido complexes exhibit more reversible redox transitions, whereas this compound shows irreversible oxidation due to ligand-centered reactivity .
Fe(II)-EDTA Complexes
Ethylenediaminetetraacetic acid (EDTA)-Fe(II) complexes are water-soluble and exhibit six-coordinate octahedral geometries. Unlike this compound, which is hydrophobic and stabilized by π-conjugation in the porphyrin ring, Fe(II)-EDTA relies on carboxylate and amine groups for chelation. This structural difference results in higher solubility but lower catalytic efficiency in organic media . Fe(II)-EDTA is primarily used in environmental remediation (e.g., Fenton-like reactions), whereas this compound is favored in controlled redox catalysis .
Fe(II) Complexes in Oxidative Systems
In oxidative systems with O₂, this compound demonstrates enhanced oxidant yields (e.g., hydroxyl radicals) when paired with tetrapolyphosphate (TPP), achieving degradation efficiencies exceeding 50% for organic pollutants like atrazine. This contrasts with Fe(II)/O₂ systems without TPP, where oxidant yields are typically below 10% due to rapid Fe(II) oxidation and precipitation .
Other Fe(II) Porphyrin Complexes
This compound derivatives with axial ligands, such as [Fe(TPP)(2-MeHIm)]₂·2-MeHIm, show altered electronic properties. X-ray data reveal two distinct Fe sites with varying bond lengths (Fe-Np: 2.047–2.083 Å; Fe-Nax: 2.211–2.236 Å), indicating ligand-induced distortions in the porphyrin plane . These structural modifications reduce symmetry and increase reactivity toward small molecules (e.g., O₂, NO), unlike unsubstituted this compound, which maintains a more rigid geometry .
Research Findings and Data Analysis
Electronic Configuration and Ionization Energy
Theoretical calculations for this compound predict ionization energies of 6.4 eV for the (dxy)²(dxz, dyz)²(dz²)² configuration, which are lower than those of low-spin Fe(II) complexes due to reduced electron-electron repulsion in the high-spin state .
Catalytic Performance
| System | Oxidant Yield (%) | Key Application |
|---|---|---|
| This compound/TPP/O₂ | >50 | Organic pollutant degradation |
| Fe(II)-EDTA/O₂ | <10 | Wastewater treatment |
| Fe(II) cyanido complexes | 15–30 | Electrochemical sensors |
Structural Parameters
| Parameter | This compound | [Fe(TPP)(2-MeHIm)]₂·2-MeHIm |
|---|---|---|
| Fe-Np bond length (Å) | 2.058 (avg.) | 2.047–2.083 |
| Fe-Nax bond length (Å) | N/A | 2.211–2.236 |
| Spin state | High-spin | High-spin |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Fe(II)Tpp to ensure high purity and yield?
- Methodological Answer : this compound synthesis typically involves the metallation of tetraphenylporphyrin (Tpp) with Fe(II) salts under inert conditions to prevent oxidation. Key steps include:
- Using anhydrous FeCl₂ in degassed solvents (e.g., DMF or THF) under nitrogen/argon .
- Purification via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) and elemental analysis .
- Example data table for synthesis optimization:
| Method | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| FeCl₂ in DMF, N₂ | DMF | 78 | 97.5 |
| FeSO₄ in THF, Ar | THF | 65 | 92.0 |
- Challenges include avoiding Fe(III) contamination, which can be monitored via UV-Vis spectroscopy (e.g., Soret band at ~420 nm for this compound vs. shifts for Fe(III)) .
Q. How is this compound characterized spectroscopically to confirm its structure and oxidation state?
- Methodological Answer : A multi-technique approach is essential:
- UV-Vis Spectroscopy : Soret band (~420 nm) and Q-bands (500–600 nm) confirm porphyrin coordination. Absence of 650 nm peaks rules out Fe(III) species .
- EPR Spectroscopy : Silent signal at liquid nitrogen temperatures confirms low-spin Fe(II) (d⁶, no unpaired electrons) .
- Mössbauer Spectroscopy : Isomer shift (δ) of 0.2–0.4 mm/s and quadrupole splitting (ΔEQ) of 1.0–1.5 mm/s distinguish Fe(II) from Fe(III) .
Q. What experimental precautions are critical to maintain the Fe(II) oxidation state during handling?
- Methodological Answer :
- Conduct reactions in gloveboxes or Schlenk lines with O₂ levels <1 ppm .
- Use chelating agents (e.g., 1,10-phenanthroline) to stabilize Fe(II) and monitor via cyclic voltammetry (reduction potentials –0.2 to –0.5 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s catalytic mechanisms in oxygenation reactions?
- Methodological Answer :
- Stopped-Flow Kinetics : Monitor intermediate formation (e.g., Fe(IV)=O) at millisecond timescales .
- Isotope Labeling : Use ¹⁸O₂ to track oxygen transfer pathways via mass spectrometry .
- Computational DFT Studies : Compare experimental activation barriers (ΔG‡) with calculated values to validate mechanisms .
- Example contradiction: Discrepancies in reported rate constants (e.g., 10²–10⁴ M⁻¹s⁻¹) may arise from solvent polarity or axial ligand effects, requiring controlled variable testing .
Q. How should contradictions in reported redox potentials of this compound across studies be resolved?
- Methodological Answer :
- Standardize Conditions : Report potentials vs. a unified reference (e.g., Fc/Fc⁺) and control solvent/electrolyte (e.g., 0.1 M TBAP in CH₃CN) .
- Data Reconciliation Table :
| Study | Solvent | E₁/₂ (V vs. Fc/Fc⁺) | Notes |
|---|---|---|---|
| A | CH₃CN | –0.32 | 0.1 M TBAP |
| B | DMF | –0.45 | No supporting salt |
- Advanced statistical tools (e.g., multivariate regression) can isolate variables (solvent, temperature) causing discrepancies .
Q. What computational strategies are optimal for modeling this compound’s electronic structure and reactivity?
- Methodological Answer :
- DFT Methods : Use hybrid functionals (B3LYP) with def2-TZVP basis sets for geometry optimization. Compare spin states (singlet vs. triplet) via energy gaps .
- TD-DFT for Spectroscopy : Simulate UV-Vis spectra by calculating electronic transitions; validate against experimental λmax .
- Molecular Dynamics : Simulate solvent effects on this compound’s axial ligand binding (e.g., imidazole vs. pyridine) .
Guidelines for Data Presentation and Reproducibility
- Tables/Figures : Avoid duplicating text; use captions to highlight trends (e.g., "Table 1: Correlation between solvent polarity and this compound redox potentials") .
- Statistical Reporting : Include standard deviations (SD) for triplicate measurements and p-values for significance testing .
- Ethical Data Handling : Disclose conflicts of interest (e.g., funding sources for catalysts) and archive raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
